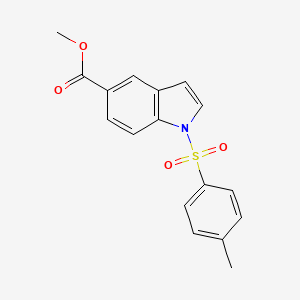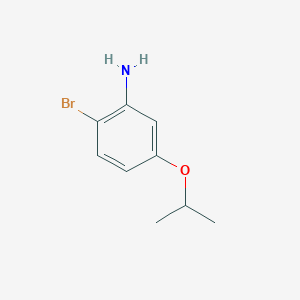
2-Bromo-5-isopropoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-isopropoxyaniline: is an organic compound with the molecular formula C9H12BrNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the second position and an isopropoxy group at the fifth position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-5-isopropoxyaniline typically involves the bromination of 5-isopropoxyaniline. One common method is the electrophilic aromatic substitution reaction, where 5-isopropoxyaniline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetic acid at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-5-isopropoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: The nitro group in related compounds can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Major Products Formed:
Substitution Products: New aromatic compounds with various functional groups replacing the bromine atom.
Oxidation Products: Carbonyl compounds derived from the oxidation of the isopropoxy group.
Reduction Products: Amines formed from the reduction of nitro groups in related compounds.
Scientific Research Applications
2-Bromo-5-isopropoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropoxyaniline depends on its specific application and the target molecule it interacts with.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites.
Comparison with Similar Compounds
2-Bromoaniline: Similar structure but lacks the isopropoxy group, leading to different reactivity and applications.
5-Isopropoxyaniline: Lacks the bromine atom, resulting in different chemical properties and uses.
2-Chloro-5-isopropoxyaniline: Similar structure with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness:
2-Bromo-5-isopropoxyaniline is unique due to the presence of both the bromine atom and the isopropoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds .
Properties
IUPAC Name |
2-bromo-5-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJDJPXYBICRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
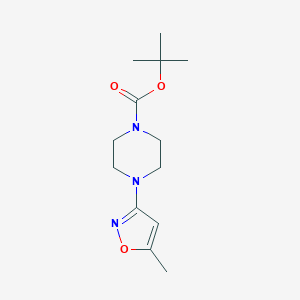
![1-(3-Methoxyphenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-ol hydrochloride](/img/structure/B7951329.png)
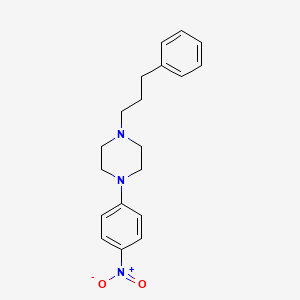
![Sodium;3-pyridin-4-ylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7951333.png)
![Sodium;3-pyridin-3-ylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7951334.png)
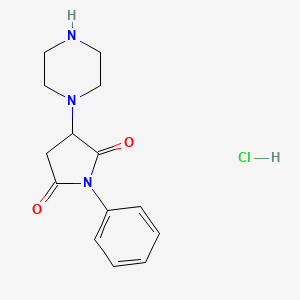
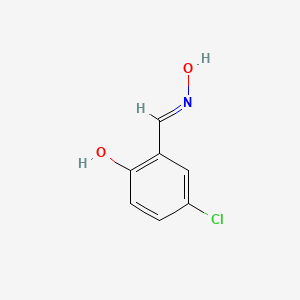
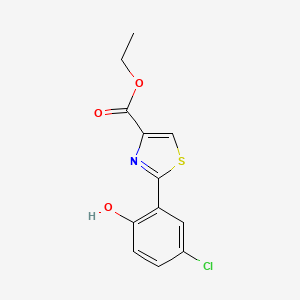
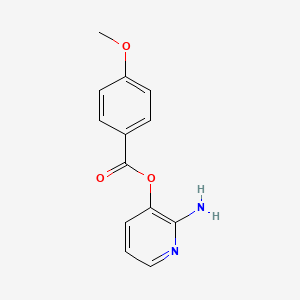
![Tert-butyl 4,7-dihydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951371.png)
![tert-butyl 6-butoxy-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951378.png)
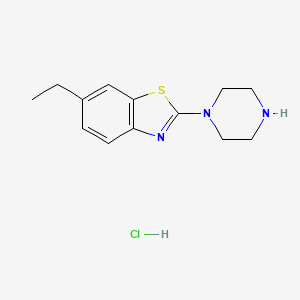
![Tert-butyl 4-hydroxy-6-phenylmethoxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951388.png)
